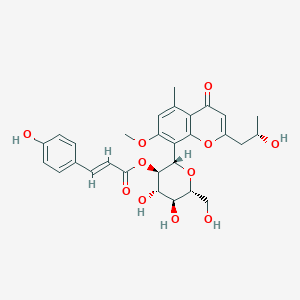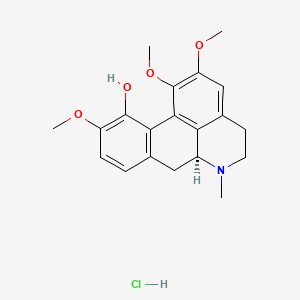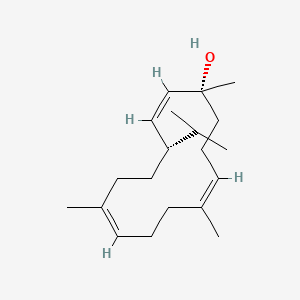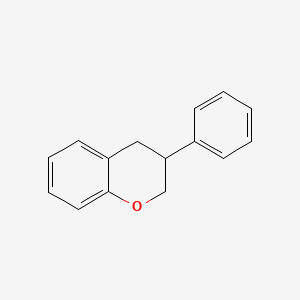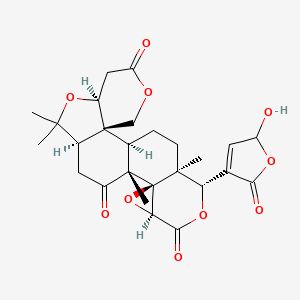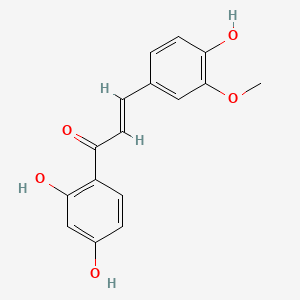
Homobutein
Vue d'ensemble
Description
Homobutein is a naturally occurring chalcone, a type of flavonoid, found in various medicinal plants, fruits, vegetables, spices, and nuts. It is known for its potent biological activities, including anticancer, anti-inflammatory, antiparasitic, and antioxidant properties .
Applications De Recherche Scientifique
Homobutein has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cancer, inflammation, and parasitic infections.
Industry: Utilized in the development of antioxidant and anti-inflammatory agents
Mécanisme D'action
Target of Action
Homobutein primarily targets peroxyl radicals and mushroom tyrosinase (mTYR) . Peroxyl radicals are reactive oxygen species that can cause oxidative stress and damage to cells. Mushroom tyrosinase is an enzyme involved in the production of melanin, a pigment found in the skin, hair, and eyes .
Mode of Action
This compound interacts with its targets through a chain-breaking mechanism . It traps chain-carrying peroxyl radicals, effectively neutralizing them . In the case of mushroom tyrosinase, this compound exhibits nearly competitive inhibition towards both mono- and diphenolase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress pathway . By trapping peroxyl radicals, this compound reduces oxidative stress, which can prevent cellular damage . Additionally, by inhibiting mushroom tyrosinase, this compound can affect the melanogenesis pathway , potentially influencing skin pigmentation .
Result of Action
The molecular effect of this compound’s action is the reduction of oxidative stress through the neutralization of peroxyl radicals . On a cellular level, this can prevent damage to cellular components like proteins, DNA, and cell membranes. By inhibiting mushroom tyrosinase, this compound may also influence skin pigmentation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the antioxidant activity of this compound . .
Analyse Biochimique
Biochemical Properties
Homobutein plays a significant role in biochemical reactions, particularly as an antioxidant . It interacts with various enzymes and proteins, including tyrosinase, where it exhibits potent anti-tyrosinase activity . The nature of these interactions involves the inhibition of mushroom tyrosinase, a key enzyme in melanin synthesis .
Cellular Effects
This compound influences cell function by impacting various cellular processes. It has been shown to have antioxidant activity against lipid and low-density lipoprotein peroxidation, which can protect cells from oxidative damage . This is achieved through its free radical scavenging action and metal ion chelation ability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . For instance, it can bind to Fe 2+ ions, preventing them from reacting with H 2 O 2 in the Fenton reaction . This binding lowers the reduction potential of iron significantly, thereby enhancing the rate of Fe 2+ oxidation to Fe 3+ .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been studied for its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Homobutein can be synthesized through several methods. One common synthetic route involves the condensation of appropriate aromatic aldehydes with acetophenones in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction typically proceeds through the formation of an intermediate chalcone, which is then further modified to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as plants belonging to the Fabaceae and Asteraceae families. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Homobutein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can yield dihydrochalcones.
Substitution: This compound can participate in substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated or nitrated chalcones.
Comparaison Avec Des Composés Similaires
Homobutein is compared with other similar chalcones, such as butein:
Butein: Another bioactive chalcone with similar antioxidant and anti-inflammatory properties.
Similar Compounds: Other chalcones like isoliquiritigenin and licochalcone A also exhibit similar biological activities but differ in their specific molecular targets and mechanisms of action.
This compound stands out due to its potent dual inhibitory activity and broad spectrum of biological effects, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-8-10(3-7-14(16)19)2-6-13(18)12-5-4-11(17)9-15(12)20/h2-9,17,19-20H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFSBUVPIAIXKJ-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318459 | |
| Record name | Homobutein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34000-39-0, 21583-31-3 | |
| Record name | Homobutein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34000-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021583313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methylbutein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034000390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homobutein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2',4,4'-trihydroxy-3-methoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the biological activities of homobutein?
A1: this compound exhibits potent antioxidant and anti-tyrosinase activities. Studies demonstrate that this compound effectively scavenges peroxyl radicals, displaying even higher activity than alpha-tocopherol []. It also inhibits mushroom tyrosinase, showing a near-competitive inhibition mechanism against both monophenolase and diphenolase activities []. This dual activity suggests potential benefits in protecting against skin damage and food spoilage. Moreover, research suggests that this compound possesses antimalarial properties, potentially linked to its ability to chelate iron cations [, ].
Q2: How does this compound interact with tyrosinase?
A2: this compound demonstrates a near-competitive inhibition pattern against both monophenolase and diphenolase activities of mushroom tyrosinase []. This suggests that it binds to the enzyme's active site, competing with the substrate. Molecular docking studies support this mechanism and provide insights into the binding interactions [].
Q3: What is the relationship between the structure of this compound and its antioxidant activity?
A3: While both this compound and butein exhibit antioxidant properties, butein shows a significantly higher antioxidant activity [, ]. This difference can be attributed to their slightly different structures and the corresponding bond dissociation enthalpy (BDEOH) of the phenolic O-H bond. Butein's lower BDEOH suggests a greater ability to donate hydrogen atoms and scavenge free radicals, resulting in its enhanced antioxidant capacity [].
Q4: Does this compound show any potential for treating Sphincter of Oddi Dysfunction (SOD)?
A4: Recent research suggests that Shao Yao Gan Cao decoction (SYGC), a traditional Chinese medicine containing this compound, shows promise in treating SOD []. Network pharmacology and transcriptomic analysis revealed that SYGC, with its constituent compounds including this compound, might exert its therapeutic effect by regulating immune response and inflammation pathways related to SOD []. Further in vivo studies and molecular docking experiments confirmed the involvement of this compound in targeting specific genes and proteins associated with SOD [].
Q5: What is the molecular formula and weight of this compound?
A5: Although commonly reported in research articles, the exact molecular formula and weight of this compound are not explicitly provided in the provided abstracts.
Q6: Are there any known toxicity concerns related to this compound?
A6: While the provided abstracts focus primarily on the beneficial properties of this compound, a study screening various compounds for anti-Toxoplasma activity did observe cytotoxic effects of this compound on host mammalian cells []. This finding highlights the importance of further investigations into the potential toxicity and safe dosage of this compound before considering its use in clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


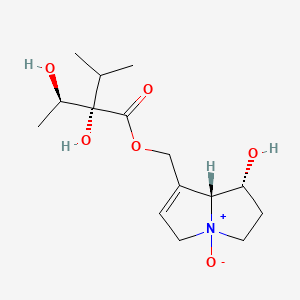

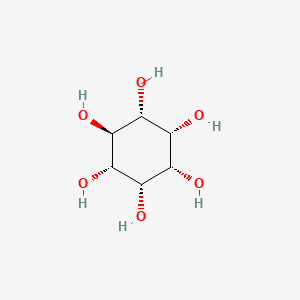
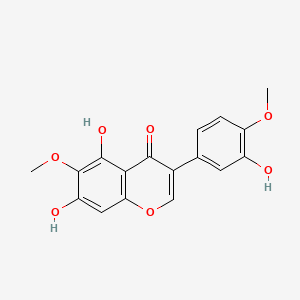
![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600502.png)
